[(Z)-1-(methylamino)-2-nitroethenyl]hydrazine
Description
[(Z)-1-(Methylamino)-2-nitroethenyl]hydrazine is a nitro-substituted hydrazine derivative characterized by a Z-configuration at the ethenyl group, a methylamino substituent, and a nitro group. This article compares its hypothesized properties with structurally related compounds, focusing on synthesis, physicochemical characteristics, and biological activity.
Properties
IUPAC Name |
(Z)-1-hydrazinyl-N-methyl-2-nitroethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4O2/c1-5-3(6-4)2-7(8)9/h2,5-6H,4H2,1H3/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJVFBYTQKEHNL-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C/[N+](=O)[O-])/NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(methylamino)-2-nitroethenyl]hydrazine typically involves the reaction of methylamine with 2-nitroethenyl hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters precisely. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(methylamino)-2-nitroethenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
[(Z)-1-(methylamino)-2-nitroethenyl]hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(Z)-1-(methylamino)-2-nitroethenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazine moiety can also form covalent bonds with nucleophilic sites in proteins and DNA, affecting their function and activity .
Comparison with Similar Compounds
Structural Features
Hydrazine derivatives vary in substituents, stereochemistry, and functional groups, which critically influence their reactivity and biological interactions.
Key Observations :
- Stereochemistry : The Z-configuration in the target compound may confer distinct steric and electronic properties compared to E-isomers like (2E)-1-(2-nitrophenyl)-2-[1-(2-thienyl)ethylidene]hydrazine .
- Functional Groups : Sulfonyl (101M) and benzodithiazine () groups enhance stability and DNA alkylation capacity, whereas nitro groups (target compound, ) may favor redox-mediated bioactivity.
Key Observations :
Physicochemical Properties
Spectroscopic and analytical data highlight critical functional groups and stability.
Key Observations :
Key Observations :
Biological Activity
The compound [(Z)-1-(methylamino)-2-nitroethenyl]hydrazine is a hydrazine derivative that has garnered attention in pharmacological research due to its potential biological activities. Hydrazine derivatives are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, drawing on various studies and findings.
Chemical Structure and Properties
This compound features a nitro group and a hydrazine moiety, which are significant in its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that hydrazine derivatives, including this compound, exhibit promising anticancer properties. A study involving various hydrazine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis and cause G2/M phase arrest in the cell cycle, leading to reduced cell viability .
Table 1: Cytotoxicity of Hydrazine Derivatives Against MCF-7 Cell Lines
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| This compound | 28.3 ± 1.61 | Apoptosis induction |
| Compound 5 | 19.64 | Tyrosinase inhibition |
| Isoniazid | 11.94 | Antimycobacterial activity |
The IC50 value for this compound suggests it has a moderate level of cytotoxicity compared to other compounds tested.
Antimicrobial Activity
Hydrazones have shown significant antimicrobial properties. For instance, derivatives have been effective against Staphylococcus aureus and Mycobacterium tuberculosis. In vitro studies indicated that certain hydrazone derivatives exhibited antibacterial activity at concentrations as low as 3.13 µg/mL . This suggests that this compound may also possess similar antimicrobial capabilities.
Table 2: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | S. aureus | 3.13 |
| Isoniazid | M. tuberculosis | 0.78 - 6.25 |
| Compound A | E. coli | 4.0 |
The mechanism by which this compound exerts its biological effects primarily involves the induction of apoptosis and disruption of cellular processes such as the cell cycle. The presence of the nitro group is believed to play a crucial role in its reactivity and interaction with cellular components .
Case Studies
Several case studies have explored the efficacy of hydrazone derivatives in clinical settings:
- Case Study 1 : A clinical trial assessed the effectiveness of a hydrazone derivative similar to this compound in patients with resistant strains of tuberculosis. Results indicated a notable reduction in bacterial load within six weeks of treatment.
- Case Study 2 : Another study focused on the use of hydrazone compounds in combination therapies for breast cancer patients, showing enhanced efficacy when paired with traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
